2-Furan-2-ylmethylene-cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furan-2-ylmethylene-cyclopentanone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol It is characterized by a furan ring attached to a cyclopentanone moiety through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Furan-2-ylmethylene-cyclopentanone can be synthesized via the aldol condensation of cyclopentanone and furfural. In a typical method, cyclopentanone (10 mmol) and furfural (20 mmol) are diluted with methanol to form a solution. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furan-2-ylmethylene-cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furan-2-ylmethylene-cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Furan-2-ylmethylene-cyclopentanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Its unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furan-2-ylmethylidene-cyclopentanone: A closely related compound with a similar structure but different reactivity.
Cyclopentanone derivatives: Compounds like cyclopentanone itself and its various substituted derivatives.
Uniqueness
2-Furan-2-ylmethylene-cyclopentanone is unique due to its combination of a furan ring and a cyclopentanone moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Eigenschaften
Molekularformel |
C10H10O2 |
---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2 |
InChI-Schlüssel |
PBWBXZYCANWCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.